Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13311371
InChI: InChI=1S/C17H21NO5/c1-4-22-17(20)15(11(2)19)9-14-10-16(18-23-14)12-5-7-13(21-3)8-6-12/h5-8,14-15H,4,9-10H2,1-3H3
SMILES: CCOC(=O)C(CC1CC(=NO1)C2=CC=C(C=C2)OC)C(=O)C
Molecular Formula: C17H21NO5
Molecular Weight: 319.4 g/mol

Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate

CAS No.:

Cat. No.: VC13311371

Molecular Formula: C17H21NO5

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate -

Specification

Molecular Formula C17H21NO5
Molecular Weight 319.4 g/mol
IUPAC Name ethyl 2-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-3-oxobutanoate
Standard InChI InChI=1S/C17H21NO5/c1-4-22-17(20)15(11(2)19)9-14-10-16(18-23-14)12-5-7-13(21-3)8-6-12/h5-8,14-15H,4,9-10H2,1-3H3
Standard InChI Key XOIIZUSFRFCVKQ-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC1CC(=NO1)C2=CC=C(C=C2)OC)C(=O)C
Canonical SMILES CCOC(=O)C(CC1CC(=NO1)C2=CC=C(C=C2)OC)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure combines a dihydroisoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) with a 4-methoxyphenyl substituent and an ethyl 3-oxobutanoate chain. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₇H₂₁NO₅
Molecular Weight319.4 g/mol
LogP (Partition Coefficient)~4.2 (estimated)
Hydrogen Bond Acceptors5
Topological Polar Surface Area60.7 Ų

The 4-methoxyphenyl group enhances lipid solubility, potentially improving membrane permeability, while the ketone and ester moieties offer sites for chemical modifications .

Synthesis and Optimization

Core Synthetic Strategies

The synthesis typically involves cyclocondensation reactions between hydroxylamine derivatives and α,β-unsaturated ketones or esters. A widely used method employs ethyl acetoacetate and 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carbaldehyde under microwave irradiation to improve yield and reduce reaction time .

Example Procedure:

  • Microwave-Assisted Cyclization:

    • React ethyl acetoacetate (1.2 eq) with 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carbaldehyde (1 eq) in dimethylformamide (DMF).

    • Irradiate at 100°C for 15 minutes under nitrogen.

    • Yield: ~78%.

  • Conventional Thermal Method:

    • Reflux reactants in dichloromethane with a catalytic amount of p-toluenesulfonic acid (PTSA) for 6 hours .

    • Yield: ~65% .

Solvent and Catalyst Optimization

  • Solvents: DMF and dichloromethane are preferred due to their polar aprotic nature, which stabilizes intermediates .

  • Catalysts: Microwave irradiation reduces side reactions compared to thermal methods, achieving higher purity (>98% by HPLC) .

Chemical Transformations

The compound undergoes several reactions, leveraging its reactive sites:

Hydrolysis

  • Ester Hydrolysis: Treatment with aqueous NaOH yields the corresponding carboxylic acid, 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoic acid.

    • Conditions: 1M NaOH, 60°C, 2 hours.

    • Application: Intermediate for prodrug design.

Condensation Reactions

  • Knoevenagel Condensation: Reacts with aromatic aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones, enhancing bioactivity .

    • Conditions: Ethanol, piperidine catalyst, reflux .

Biological Activity and Mechanisms

Antimicrobial Properties

  • Antibacterial: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal: Effective against Candida albicans (MIC = 32 µg/mL) .

  • Mechanism: Likely involves inhibition of microbial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

Applications in Medicinal Chemistry

Lead Compound for Antibacterial Agents

  • Structural analogs with modified methoxy groups show enhanced activity against multidrug-resistant (MDR) strains .

Prodrug Development

  • The ethyl ester moiety improves oral bioavailability, making it a candidate for prodrug formulations targeting gastrointestinal infections .

Future Directions

Structural Optimization

  • Introduce fluorinated groups to enhance metabolic stability .

  • Explore hybrid derivatives with quinoline or pyrimidine cores for dual-action therapeutics .

In Vivo Studies

  • Pharmacokinetic profiling in rodent models to assess bioavailability and half-life .

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